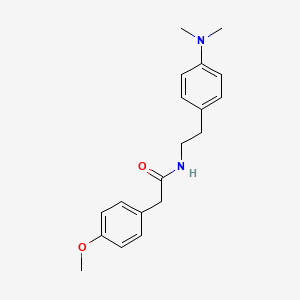

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)17-8-4-15(5-9-17)12-13-20-19(22)14-16-6-10-18(23-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDSEBGWFYWKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and more efficient purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

N-(4-(dimethylamino)phenethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.

N-(4-(dimethylamino)phenethyl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methoxy group, which may affect its reactivity and biological activity.

N-(4-(dimethylamino)phenethyl)-2-(4-nitrophenyl)acetamide: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dimethylamino group, a phenethyl moiety, and a methoxy-substituted phenyl group. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the methoxyphenyl group contributes to lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of various proteins, leading to diverse biological effects.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicated that modifications in the chemical structure can enhance potency against bacterial strains. A high-throughput screening identified several analogs with significant inhibitory effects against Mycobacterium tuberculosis (Mtb), demonstrating the potential for developing new antimicrobial agents.

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide | <20 | High |

| LEI-401 (analog) | 27 | Moderate |

Anti-inflammatory Effects

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide has also been evaluated for anti-inflammatory activity. In vitro studies revealed that it can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Inhibition of NAPE-PLD Enzyme : A study on the structure-activity relationship (SAR) of related compounds revealed that modifications to the dimethylamino group significantly increased the inhibitory potency against the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The most potent analogs showed sub-micromolar inhibition, indicating that similar modifications could enhance the activity of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide .

- Behavioral Studies in Animal Models : Another research effort demonstrated that administering related compounds affected emotional behavior in mice, suggesting an impact on central nervous system pathways. This finding highlights the potential neuroactive properties of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide .

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through systematic modification of its structure. The following table summarizes key findings from various studies:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide and confirming its structural integrity?

- Methodology : A multi-step synthesis approach is typically employed. For example:

Acylation : React 4-methoxyphenylacetic acid with thionyl chloride to form the acyl chloride intermediate.

Amide coupling : Combine the intermediate with 4-(dimethylamino)phenethylamine using a coupling agent (e.g., EDC or DCC) in anhydrous dichloromethane .

Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane.

- Structural confirmation :

- NMR spectroscopy : Analyze and NMR to verify substituent positions and amine proton integration .

- HPLC : Ensure ≥95% purity using a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Key techniques :

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and methoxy (C-O, ~1250 cm) groups .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHNO: 312.18) .

- Elemental analysis : Validate C, H, N composition within 0.3% theoretical values .

Q. How can researchers assess the solubility and stability of this compound for in vitro studies?

- Methodology :

- Solubility screening : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Measure saturation concentration via UV-Vis .

- Stability assays : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s bioactivity in anticancer assays?

- Approaches :

- Structural analogs : Introduce electron-withdrawing groups (e.g., nitro) to the methoxyphenyl ring to enhance cytotoxicity .

- Combination therapy : Test synergy with cisplatin or paclitaxel in MCF-7 or HT-29 cell lines using the Chou-Talalay method .

- Dose-response studies : Use the MTT assay with 5–100 µM concentrations and calculate IC values .

Q. How can researchers address discrepancies in bioactivity data across studies?

- Validation steps :

Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions .

Purity verification : Re-analyze compound batches via HPLC to rule out impurities >2% .

Mechanistic studies : Compare target inhibition (e.g., tubulin polymerization or kinase assays) to resolve conflicting results .

Q. What in silico tools are suitable for predicting the compound’s ADMET properties?

- Tools and parameters :

- Molecular docking : Use AutoDock Vina to predict binding affinity for targets like EGFR or β-tubulin (PDB: 1M17) .

- ADMET prediction : SwissADME for bioavailability (Lipinski’s Rule of 5) and admetSAR for toxicity (e.g., Ames test alerts) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s antimicrobial efficacy be resolved?

- Methodology :

- Replicate assays : Perform disk diffusion (CLSI guidelines) and broth microdilution (MIC determination) in triplicate .

- Check bacterial strains : Use reference strains (e.g., S. aureus ATCC 25923) to exclude resistance variability .

- Synergistic testing : Combine with ampicillin and calculate fractional inhibitory concentration (FIC) .

Experimental Design Considerations

Q. What controls are essential in mechanistic studies of this compound’s anti-inflammatory activity?

- Controls to include :

- Positive control : Dexamethasone (1 µM) for COX-2 inhibition assays .

- Vehicle control : DMSO (≤0.1% v/v) to exclude solvent effects .

- Genetic controls : siRNA knockdown of NF-κB in RAW 264.7 macrophages .

Advanced Analytical Techniques

Q. Which advanced NMR experiments can resolve ambiguities in the compound’s stereochemistry?

- Experiments :

- 2D NMR : HSQC and HMBC to correlate - couplings and confirm methoxy group placement .

- NOESY : Detect spatial proximity between dimethylamino protons and aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.